molecular formula C12H11NO3S B2637983 1-[Phenyl(sulfonato)methyl]pyridin-1-ium CAS No. 83283-97-0

1-[Phenyl(sulfonato)methyl]pyridin-1-ium

Cat. No.: B2637983
CAS No.: 83283-97-0
M. Wt: 249.28
InChI Key: NESWJVQPPBKTAS-UHFFFAOYSA-N
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Description

1-[Phenyl(sulfonato)methyl]pyridin-1-ium is a chemical compound with the molecular formula C12H11NO3S It is a pyridinium salt, characterized by the presence of a phenyl group attached to a sulfonato-methyl group, which is further connected to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Phenyl(sulfonato)methyl]pyridin-1-ium typically involves the reaction of pyridine with phenylmethanesulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.

    Base: Triethylamine or pyridine itself can act as a base.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[Phenyl(sulfonato)methyl]pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The sulfonato group can be oxidized to form sulfonic acids.

    Reduction: The pyridinium ion can be reduced to form pyridine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[Phenyl(sulfonato)methyl]pyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Phenyl(sulfonato)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonato group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[Phenyl(sulfonato)methyl]pyridin-1-ium
  • This compound chloride
  • This compound bromide

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

phenyl(pyridin-1-ium-1-yl)methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1-10,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESWJVQPPBKTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C([N+]2=CC=CC=C2)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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